molecular formula C29H19FN2O4 B14994987 N-(2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

N-(2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

Cat. No.: B14994987
M. Wt: 478.5 g/mol
InChI Key: GIBYXJCDDPOMDR-UHFFFAOYSA-N
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Description

N-{2-[(2-FLUOROPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, a xanthene core, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-FLUOROPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multi-step organic reactionsThe xanthene core is then integrated using a series of coupling reactions, often facilitated by palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-FLUOROPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}-9H-XANTHENE-9-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-{2-[(2-FLUOROPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}-9H-XANTHENE-9-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which can emit light upon excitation.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which N-{2-[(2-FLUOROPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}-9H-XANTHENE-9-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{2-[(2-FLUOROPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}-9H-XANTHENE-9-CARBOXAMIDE lies in its combination of a benzofuran ring and a xanthene core, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable for applications requiring fluorescence and specific chemical reactivity.

Properties

Molecular Formula

C29H19FN2O4

Molecular Weight

478.5 g/mol

IUPAC Name

N-[2-[(2-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C29H19FN2O4/c30-20-12-4-5-13-21(20)31-29(34)27-26(19-11-3-8-16-24(19)36-27)32-28(33)25-17-9-1-6-14-22(17)35-23-15-7-2-10-18(23)25/h1-16,25H,(H,31,34)(H,32,33)

InChI Key

GIBYXJCDDPOMDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=CC=C6F

Origin of Product

United States

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